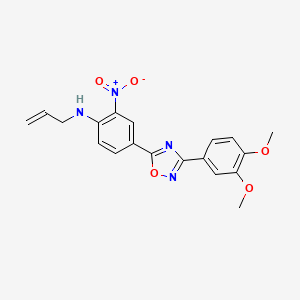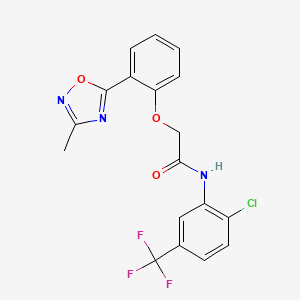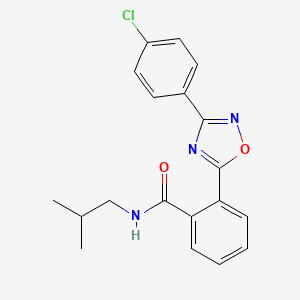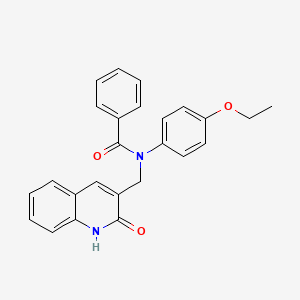
N-(3-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as FPA, is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases. FPA is a small molecule drug that has been synthesized and studied for its therapeutic properties.
Mécanisme D'action
FPA exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. FPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. FPA also inhibits the activity of heat shock protein 90 (HSP90), which is a protein that plays a role in protein folding and stabilization. By inhibiting the activity of HDACs and HSP90, FPA can induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
FPA has been shown to have various biochemical and physiological effects. FPA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. FPA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, FPA has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FPA has several advantages for lab experiments. FPA is a small molecule drug that can easily penetrate cell membranes and reach its target. FPA also has a well-defined mechanism of action, which makes it easier to study. However, FPA has some limitations for lab experiments. FPA has low solubility in water, which can affect its bioavailability. FPA also has low stability in biological fluids, which can affect its pharmacokinetics.
Orientations Futures
There are several future directions for the study of FPA. Firstly, more studies are needed to determine the efficacy and safety of FPA in treating various diseases. Secondly, the development of FPA analogs with improved pharmacokinetics and bioavailability could enhance its therapeutic potential. Thirdly, the development of FPA-based drug delivery systems could improve its targeted delivery to specific tissues and cells. Finally, the study of FPA in combination with other drugs could enhance its therapeutic effects and reduce its side effects.
Conclusion:
In conclusion, FPA is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases. FPA has been shown to have therapeutic effects in cancer, inflammation, and neurological disorders. FPA exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. FPA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of FPA, which could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of FPA involves several steps. Firstly, 3-fluoroaniline is reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with chloroacetyl chloride to produce FPA. The purity and yield of FPA can be improved by using different solvents and purification methods.
Applications De Recherche Scientifique
FPA has been studied for its potential in treating various diseases such as cancer, inflammation, and neurological disorders. FPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FPA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, FPA has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-14-4-3-5-15(12-14)20-18(22)13-25-16-6-8-17(9-7-16)26(23,24)21-10-1-2-11-21/h3-9,12H,1-2,10-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNWASCOFMYXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)
![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)



![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)







